molecular formula C12H17N7O2 B15005175 [4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide

[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide

Cat. No.: B15005175
M. Wt: 291.31 g/mol
InChI Key: INKTYYSRRUYCHZ-UHFFFAOYSA-N
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Description

[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide is a triazine-based compound featuring two morpholine substituents at the 4- and 6-positions of the triazine ring, with a cyanamide group at the 2-position. The morpholine groups contribute electron-donating effects, stabilizing the triazine core, while the cyanamide substituent introduces reactivity due to its pseudohalide nature. This compound is part of a broader class of 1,3,5-triazine derivatives, which are widely explored for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and tunable electronic properties .

Properties

Molecular Formula

C12H17N7O2

Molecular Weight

291.31 g/mol

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C12H17N7O2/c13-9-14-10-15-11(18-1-5-20-6-2-18)17-12(16-10)19-3-7-21-8-4-19/h1-8H2,(H,14,15,16,17)

InChI Key

INKTYYSRRUYCHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC#N)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE typically involves multi-step organic reactions. One common method involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the triazine core. This intermediate is then reacted with aminoformonitrile to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine groups may enhance the compound’s solubility and facilitate its binding to target molecules. The aminoformonitrile moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Core Structural Modifications

The triazine scaffold allows for modular substitution, enabling systematic comparisons with derivatives bearing alternative functional groups. Key analogs include:

Compound Name Substituents (Positions 2, 4, 6) Key Functional Groups Synthesis Route (Key Steps)
[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide Cyanamide (2), Morpholine (4,6) Cyanamide, Morpholine Sequential substitution of cyanuric chloride with morpholine and cyanamide (hypothesized)
N-(4,6-Dimorpholino-triazin-2-yl) amino acids Amino acid (2), Morpholine (4,6) Amino acid, Morpholine Cyanuric chloride → morpholine substitution → amino acid coupling
Bis(morpholino-triazine) phenylurea derivatives Urea-linked aryl (2), Morpholine (4,6) Urea, Morpholine Triphosgene-mediated coupling of aniline derivatives

Reactivity and Stability

  • Cyanamide vs. Amino Acid/Urea Groups: The cyanamide group enhances electrophilicity at the 2-position, making the compound prone to nucleophilic substitution reactions. In contrast, amino acid-substituted analogs (e.g., derivatives 15–28 in ) exhibit improved aqueous solubility due to zwitterionic character but reduced electrophilicity . Urea derivatives (e.g., compounds 8, 19, 22) leverage hydrogen-bonding capabilities for biological targeting, such as kinase inhibition, but show lower thermal stability compared to cyanamide analogs.
  • Morpholine Substitution :
    The dual morpholine groups in all compared compounds provide steric shielding and electron donation, stabilizing the triazine ring against hydrolysis. However, derivatives with bulkier substituents (e.g., piperidine in ) exhibit reduced solubility in polar solvents.

Critical Analysis of Limitations and Opportunities

  • Cyanamide Derivatives: Limited data on stability under physiological conditions necessitates further study. Their reactivity, however, positions them as valuable intermediates for click chemistry or bioconjugation.
  • Competing Analogs: Urea and amino acid derivatives offer better-characterized biological profiles but lack the modular reactivity of cyanamide-containing compounds.

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